molecular formula C18H12BrN3O2S2 B11572963 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B11572963
M. Wt: 446.3 g/mol
InChI Key: KEDKQZIWLVAHDD-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves multi-step reactions. One common synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Acylation: The thiazole derivative is then acylated with 2-oxo-1,3-benzothiazole-3(2H)-yl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Phenyl-substituted thiazole derivatives.

    Substitution: Amino or thiol-substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study the interactions between thiazole derivatives and biological macromolecules.

    Pharmaceutical Research: It is investigated for its potential to act as a lead compound in the development of new drugs targeting various diseases.

    Industrial Applications: Its derivatives are explored for use in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to the presence of the bromine atom on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.

Properties

Molecular Formula

C18H12BrN3O2S2

Molecular Weight

446.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C18H12BrN3O2S2/c19-12-7-5-11(6-8-12)13-10-25-17(20-13)21-16(23)9-22-14-3-1-2-4-15(14)26-18(22)24/h1-8,10H,9H2,(H,20,21,23)

InChI Key

KEDKQZIWLVAHDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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